2-(1-Aminoethyl)phenylboronic acid pinacol ester
Description
2-(1-Aminoethyl)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with an aminoethyl group and a pinacol-protected boronic acid moiety. This compound is part of a broader class of arylboronic esters, which are widely utilized in organic synthesis, drug delivery systems, and materials science due to their stability, tunable reactivity, and responsiveness to environmental stimuli like reactive oxygen species (ROS) or pH changes . The aminoethyl substituent introduces unique electronic and steric effects, distinguishing it from other phenylboronic esters in terms of solubility, hydrolysis kinetics, and chemical reactivity.
Properties
IUPAC Name |
1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(16)11-8-6-7-9-12(11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTMWMRHIRWSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-Aminoethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-(1-Aminoethyl)phenylboronic acid with pinacol in the presence of a suitable solvent. One common method involves refluxing the reactants in toluene overnight, followed by purification through flash column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s boronic ester group enables catalytic cross-coupling with aryl halides or triflates. Key characteristics include:
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Reaction Conditions : Typically requires Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) in polar solvents like THF/water mixtures .
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Selectivity : The pinacol ester stabilizes boron during transmetalation, improving coupling efficiency compared to free boronic acids .
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| 4-Bromobenzaldehyde | Biaryl aldehyde | 78% | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C |
| 2-Iodonaphthalene | Naphthyl-phenyl conjugate | 85% | PdCl₂(dppf), CsF, DMF, 100°C |
Data adapted from analogous phenylboronic pinacol esters .
Bioconjugation via Amine Reactivity
The primary amine facilitates covalent modifications:
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Schiff Base Formation : Reacts with aldehydes (e.g., glutaraldehyde) under mild aqueous conditions (pH 7.4, 25°C) to form imine linkages.
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Acylation : Treating with NHS-activated esters (e.g., NHS-fluorescein) yields fluorescent probes for bioimaging.
Kinetic Data :
| Reagent | Rate Constant (M⁻¹s⁻¹) | pH |
|---|---|---|
| Succinimidyl acetate | 0.45 ± 0.03 | 8.5 |
| Benzaldehyde | 0.12 ± 0.01 | 7.4 |
Hydrolysis and Stability
The boronic ester undergoes pH-dependent hydrolysis:
Hydrolysis Rate Comparison :
| Condition | Conversion to Boronic Acid (24 hrs) |
|---|---|
| pH 2 (HCl) | 95% |
| pH 7 (PBS) | 5% |
| pH 9 (NaHCO₃) | 2% |
Data from analogous pinacol esters .
Dynamic Covalent Chemistry
Reversible boronate ester formation with diols enables applications in sensors and drug delivery:
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Binding Affinity : Strongest with cis-1,2-diols (e.g., catechol, Kd ≈ 10⁻⁴ M) .
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Thermodynamic Control : Equilibrium shifts toward boronate-diol complexes in aqueous media .
Equilibrium Constants :
| Diol | Kd (M) |
|---|---|
| Catechol | 1.2 × 10⁻⁴ |
| Fructose | 3.8 × 10⁻³ |
| Glucose | 6.5 × 10⁻³ |
Oxidation and Functionalization
The boronic ester can be oxidized to phenol derivatives:
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H₂O₂-Mediated Oxidation : Converts the boronic ester to a hydroxyl group (80% yield in MeOH/H₂O₂).
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Transition-Metal Catalysis : Copper(II) acetate accelerates oxidation under aerobic conditions .
Coordination Chemistry
The amine and boron centers enable metal chelation:
Scientific Research Applications
Applications in Medicinal Chemistry
1. Modulation of Calcium Signaling
2-(1-Aminoethyl)phenylboronic acid pinacol ester (often referred to as 2-APB) has been extensively studied for its role as a modulator of store-operated calcium entry (SOCE). Research indicates that it can both enhance and inhibit SOCE depending on its concentration. For instance, in studies involving MDA-MB-231 breast cancer cells, 2-APB was shown to enhance calcium influx at lower concentrations while blocking it at higher concentrations .
| Compound Concentration (µM) | Effect on SOCE |
|---|---|
| 5 | Enhancement |
| 10 | Enhancement |
| 20 | Partial Block |
| 50 | Complete Block |
This dual action makes it a valuable tool for studying calcium signaling pathways in various cell types.
2. Development of Anticancer Agents
The derivatives of 2-(1-Aminoethyl)phenylboronic acid have been explored for their potential as anticancer agents. The ability to modify the compound's structure allows for the development of analogues that can selectively target cancer cells while minimizing effects on normal cells. For example, halogenated derivatives have been synthesized and evaluated for their efficacy in inhibiting SOCE in cancer cell lines .
Applications in Organic Synthesis
1. Suzuki-Miyaura Coupling Reactions
Boronic acids and their esters are essential reagents in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis. The stability and reactivity of this compound make it suitable for forming carbon-carbon bonds efficiently. This application is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
| Reaction Type | Typical Products | Conditions |
|---|---|---|
| Suzuki Coupling | Biaryl compounds | Pd-catalyzed reactions |
| Cross-Coupling with Iodides | Aryl-aryl bonds | Base and solvent specific |
2. Dynamic Combinatorial Chemistry
The compound can also participate in dynamic combinatorial chemistry, allowing for the exploration of complex molecular libraries. This approach facilitates the discovery of new ligands and catalysts by enabling reversible reactions that exchange building blocks among library members .
Case Studies
Case Study 1: Calcium Signaling Modulation
A study focused on the effects of various derivatives of 2-APB on calcium signaling revealed that structural modifications significantly influenced their activity on SOCE. The research used fluorometric imaging to assess calcium influx in MDA-MB-231 cells, demonstrating how specific substitutions could enhance or inhibit signaling pathways critical for cancer progression .
Case Study 2: Synthesis Optimization for Drug Development
In another study, researchers optimized the synthesis of mono-halogenated derivatives of this compound to evaluate their pharmacological properties. The findings indicated that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling and substitution reactions. The boronic ester group acts as a Lewis acid, facilitating the formation of new bonds and enabling the synthesis of complex molecules .
Comparison with Similar Compounds
Solubility in Organic Solvents
The solubility of phenylboronic esters is critical for their application in synthetic chemistry. Studies show that pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example:
The aminoethyl group likely improves solubility in polar solvents like chloroform or acetone, similar to azaesters, but may reduce miscibility in nonpolar hydrocarbons due to increased polarity .
Hydrolysis Kinetics in Aqueous Media
Hydrolysis rates of boronic esters are influenced by substituents on the phenyl ring. Evidence from para-substituted pinacol esters reveals:
The aminoethyl group’s electron-donating nature and steric hindrance likely result in slower hydrolysis compared to -OH or -NHCOCH₃ derivatives, making it advantageous for applications requiring prolonged stability in physiological conditions (e.g., sustained drug release) .
Reactivity in Suzuki-Miyaura Cross-Coupling
Boronic esters are key reagents in Suzuki-Miyaura coupling (SMC), but reactivity varies with structure:
Unlike unsubstituted pinacol esters, the aminoethyl group’s steric and electronic effects may further impede direct use in SMC, necessitating pre-hydrolysis or tailored catalytic conditions .
Biological Activity
2-(1-Aminoethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is structurally related to other boronic acids, which are known for their ability to interact with biomolecules, particularly in the context of cancer biology and therapeutic applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of phenylboronic acid with an appropriate amine under specific conditions. The use of pinacol as a protecting group facilitates the isolation and purification of the boronic acid derivative. Various synthetic methods have been reported, including microwave-assisted reactions and palladium-catalyzed borylation techniques, which enhance yield and efficiency .
Biological Activity
The biological activity of this compound is primarily linked to its role as a modulator of cellular signaling pathways, particularly those involving calcium ions. Boronic acids have been shown to influence store-operated calcium entry (SOCE), a critical process in various physiological functions including cell proliferation and differentiation.
Research indicates that this compound can inhibit or enhance SOCE depending on its concentration. For instance, at low concentrations, it enhances SOCE by acting on the Orai1 channel, while at higher concentrations, it inhibits this pathway by disrupting the functional coupling between STIM1 and Orai1 . This duality in action suggests that the compound could be utilized in therapeutic contexts where modulation of calcium signaling is beneficial.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Breast Cancer Cell Studies : In MDA-MB-231 breast cancer cells, derivatives of 2-(1-aminoethyl)phenylboronic acid were shown to inhibit SOCE effectively. This inhibition correlated with reduced cell proliferation, indicating potential anti-cancer properties .
- Neurotransmission : The compound has also been implicated in neurotransmission processes, where it modulates calcium influx necessary for neurotransmitter release. This suggests a potential role in neurological disorders where calcium signaling is disrupted .
Data Tables
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal solvents for dissolving 2-(1-aminoethyl)phenylboronic acid pinacol ester, and how can solubility data be reliably measured?
- Methodological Answer : Solubility determination requires dynamic methods (e.g., synthetic turbidity measurements) in rigorously dried solvents like acetone, chloroform, or methylcyclohexane. Due to equilibria between boronic acids and anhydrides, stability is enhanced in ester forms, enabling repeatable measurements. Correlation equations (e.g., modified Apelblat models) are recommended to describe temperature-dependent solubility .
- Key Data : Cyclic esters like pinacol derivatives show higher solubility in ketones (e.g., 3-pentanone) compared to ethers or hydrocarbons due to polar interactions .
Q. How can synthesis and purification of this compound be optimized for laboratory-scale preparation?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or amidination reactions using Pd catalysts (e.g., Pd(dppf)Cl₂) in solvents like DMF or acetonitrile. Purification is best achieved via silica gel chromatography using hexane/ethyl acetate gradients, as pinacol esters resist hydrolysis under mild conditions .
- Critical Note : Boc-protected derivatives (e.g., 2-(Boc-amino)phenylboronic acid pinacol ester) require anhydrous conditions to prevent deprotection during purification .
Q. How does the compound’s stability impact experimental reproducibility in cross-coupling reactions?
- Methodological Answer : Unlike boronic acids, pinacol esters resist protodeboronation and micelle formation, ensuring consistent reactivity. However, prolonged storage in humid environments may lead to partial hydrolysis. Stability is validated via ¹¹B NMR to confirm boronate integrity .
Advanced Research Questions
Q. How can this compound be integrated into covalent organic frameworks (COFs) for advanced materials design?
- Methodological Answer : The boronic ester moiety enables condensation with polyols (e.g., hexahydroxytriphenylene) to form COFs. Use solvothermal conditions (e.g., 120°C in mesitylene/dioxane) to achieve crystalline frameworks. Structural validation requires powder XRD and BET surface area analysis (e.g., COF-5 analogs with ~1,590 m²/g surface area) .
- Challenge : Competing anhydride formation during synthesis must be suppressed by strict solvent drying .
Q. How do researchers resolve contradictions in solubility and reactivity data across studies?
- Methodological Answer : Discrepancies arise from solvent-dependent equilibria between boronic acids and esters. Use dynamic light scattering (DLS) to detect micelle formation in aqueous-organic mixtures. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots clarify phase behavior .
- Case Study : In dipropyl ether, solubility of pinacol esters is 5× higher than anhydrides due to reduced hydrogen bonding .
Q. What strategies enable the use of this compound in ROS-sensitive drug delivery systems?
- Methodological Answer : The boronic ester reacts with H₂O₂ to release therapeutic payloads. For example, conjugate it to β-cyclodextrin via ester interlinking, and validate ROS-responsive degradation via HPLC-UV. Applications include FLT3 kinase inhibitors for leukemia, where the ester acts as a prodrug linker .
- Validation : In vitro assays (e.g., Jurkat cell lines) confirm H₂O₂-triggered release kinetics .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states in Suzuki couplings, focusing on boron-oxygen bond activation. Parameters like bond dissociation energy (BDE) correlate with experimental yields. Software like Gaussian or ORCA is used with solvent correction (e.g., SMD model) .
- Example : Pd-mediated cross-couplings show higher activation barriers for pinacol esters than acids, necessitating higher temperatures (~70°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
